molecular formula C5H12O4 B13977207 Pentaerythritol-13C

Pentaerythritol-13C

Cat. No.: B13977207
M. Wt: 137.14 g/mol
InChI Key: WXZMFSXDPGVJKK-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythritol-13C is a stable isotope-labeled analog of pentaerythritol, a fundamental polyol building block in organic and polymer chemistry. In its standard form, pentaerythritol (C5H12O4) is a white, crystalline solid with a high water solubility of approximately 56.6 g/L at 20°C and a melting point of 260.5 °C . It is synthetically produced from formaldehyde and acetaldehyde and is characterized by its neopentane core structure where each methyl group is replaced by a hydroxyl group (-OH), making it a versatile tetrol . The primary value of the carbon-13 labeled version lies in its use as a tracer and analytical tool in advanced research. It is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy, where the 13C isotope allows researchers to elucidate reaction mechanisms, study metabolic pathways, and investigate the structure and dynamics of complex molecules without the natural abundance background of 12C . This compound serves as a critical precursor in the synthesis of other 13C-labeled materials, enabling the development of tagged polymers, resins, and specialty chemicals for tracing studies . Furthermore, research into enzymes such as pentaerythritol tetranitrate (PETN) reductase, which acts on substrates derived from pentaerythritol, utilizes isotopic labeling to provide an atomistic description of enzymatic hydride transfer reactions . This compound is strictly for research applications. Applications: • A tracer in metabolic and biochemical pathway analysis. • An internal standard for quantitative mass spectrometry. • A precursor for synthesizing 13C-labeled polymers, alkyd resins, and plasticizers. • A probe for studying reaction mechanisms and enzyme kinetics using NMR spectroscopy. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O4

Molecular Weight

137.14 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)(113C)propane-1,3-diol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1

InChI Key

WXZMFSXDPGVJKK-OUBTZVSYSA-N

Isomeric SMILES

C(C(CO)(CO)[13CH2]O)O

Canonical SMILES

C(C(CO)(CO)CO)O

Origin of Product

United States

Significance of Polyols in Chemical Science and Engineering Research

Polyols, or polyhydric alcohols, are organic compounds characterized by the presence of multiple hydroxyl (-OH) groups. This structural feature imparts unique physical and chemical properties that make them indispensable in a wide array of applications in both chemical science and engineering. mdpi.comresearchgate.net Their versatility stems from their ability to form a multitude of derivatives, most notably through esterification and etherification reactions at their hydroxyl sites.

Pentaerythritol (B129877), with its neopentane (B1206597) core and four primary hydroxyl groups, is a particularly important polyol. nih.gov Its high degree of functionality and symmetrical structure contribute to the thermal stability and weather resistance of the polymers derived from it. researchgate.net Key areas where pentaerythritol and other polyols are of significant importance include:

Polymer Chemistry: Polyols are fundamental monomers in the synthesis of a vast range of polymers, including polyurethanes, polyesters, and alkyd resins. researchgate.net Pentaerythritol, for instance, is a crucial component in the production of alkyd resins used in paints and coatings, enhancing their durability and gloss. nih.gov It also serves as a crosslinking agent, imparting rigidity and strength to polymer networks.

Synthetic Lubricants: The esterification of pentaerythritol with fatty acids produces polyol esters, which are high-performance synthetic lubricants. ajgreenchem.com These lubricants are prized for their excellent thermal and oxidative stability, making them suitable for demanding applications such as in jet engines and refrigeration systems.

Dendrimer Synthesis: The symmetric, tetra-functional nature of pentaerythritol makes it an ideal core molecule for the construction of dendrimers and other highly branched macromolecules. researchgate.net These complex structures have potential applications in fields ranging from drug delivery to catalysis. researchgate.net

The multifaceted role of polyols, and specifically pentaerythritol, underscores their importance as foundational materials in the development of advanced materials and chemical formulations.

Rationale for Isotopic Labeling with Carbon 13 in Mechanistic and Tracer Studies

Isotopic labeling is a powerful technique used to track the journey of atoms through a reaction or a metabolic pathway. nih.gov By replacing an atom with its isotope, which has the same number of protons but a different number of neutrons, the labeled molecule becomes distinguishable from its unlabeled counterparts without significantly altering its chemical behavior. nih.gov While radioactive isotopes like Carbon-14 have historically been used, the stable (non-radioactive) isotope Carbon-13 has gained prominence for several key reasons:

Safety: As a stable isotope, ¹³C is non-radioactive and poses no radiation hazard, making it safe for a wider range of experiments, including those in biological systems. youtube.com

Detection by Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus has a nuclear spin of ½, making it NMR-active. researchgate.net This allows for the precise determination of the position of the labeled carbon atom within a molecule. researchgate.net ¹³C NMR spectroscopy can provide detailed information about the carbon skeleton of a molecule and its electronic environment. researchgate.net

Mass Spectrometry (MS) Analysis: The increased mass of a ¹³C atom allows for the differentiation of labeled and unlabeled molecules and their fragments using mass spectrometry. nih.gov This is invaluable for flux analysis in metabolic studies, where the incorporation of ¹³C from a labeled substrate into various metabolites can be quantified. researchgate.net

In mechanistic studies, ¹³C labeling helps to elucidate reaction pathways by revealing which bonds are broken and formed. For example, by labeling a specific carbon in a reactant, researchers can determine its final position in the product, thereby confirming or refuting a proposed mechanism. In biochemical tracer studies, organisms or cells are supplied with a ¹³C-labeled nutrient, and the distribution of the ¹³C label throughout the metabolome is monitored over time. iaea.org This provides a dynamic view of metabolic fluxes and pathway activities. researchgate.net

Evolution of Research Paradigms Utilizing Pentaerythritol 13c

Methodologies for Carbon-13 Enrichment in Pentaerythritol Synthesis

The synthesis of pentaerythritol typically involves the base-catalyzed reaction of acetaldehyde (B116499) with an excess of formaldehyde (B43269). To produce ¹³C-labeled pentaerythritol, isotopically enriched precursors, such as [¹³C]formaldehyde or [¹³C]acetaldehyde, are utilized. The key challenge lies in controlling the precise placement and maximizing the incorporation of the ¹³C isotope.

Stereoselective and Regioselective ¹³C Incorporation Techniques

The symmetric nature of pentaerythritol, C(CH₂OH)₄, means that all four hydroxymethyl groups are chemically equivalent, simplifying the concept of regioselectivity for the initial core structure. However, regioselectivity becomes crucial when synthesizing derivatives where not all hydroxyl groups are substituted identically.

While the direct stereoselective synthesis of a chiral center at the quaternary carbon of a naked Pentaerythritol-¹³C is not applicable due to its achiral nature, stereoselectivity is a critical consideration in the synthesis of its chiral derivatives. The construction of quaternary carbon stereocenters is a significant challenge in organic synthesis. rsc.org Methodologies for achieving this, such as asymmetric Michael additions, dearomative cyclizations, and polyene cyclizations, could be adapted for the synthesis of complex chiral structures derived from a ¹³C-labeled pentaerythritol core. rsc.org

For instance, a theoretical approach to regioselective labeling could involve protecting three of the four hydroxyl groups of pentaerythritol, leaving one available for reaction with a ¹³C-containing reagent. Subsequent deprotection and further differential functionalization would result in a molecule with a specific ¹³C label on one of its branches.

A highly regioselective hydroformylation of allylic alcohols has been reported, which utilizes a ligand that reversibly binds to the alcohol, directing the hydroformylation to a specific position. nih.gov A similar directed approach could potentially be developed for the regioselective functionalization of a ¹³C-labeled pentaerythritol precursor.

Catalytic Approaches for Enhanced Isotopic Yields

The efficiency of ¹³C incorporation is paramount due to the high cost of isotopically labeled starting materials. rsc.org Catalytic methods can play a significant role in improving the yield and selectivity of the labeling reaction. Isotopic labeling with ¹³C is a powerful tool for studying reaction mechanisms, allowing scientists to trace the path of carbon atoms throughout a chemical transformation. catalysis.blog

In the context of pentaerythritol synthesis, the choice of catalyst can influence the reaction pathway and, consequently, the isotopic distribution in the final product. While specific catalysts for enhancing ¹³C yields in pentaerythritol synthesis are not extensively documented, general principles of catalysis for polyol synthesis can be applied. For instance, the use of selective catalysts could minimize side reactions that might lead to the loss of the ¹³C label or its incorporation into undesired byproducts.

Palladium-catalyzed cross-coupling reactions have been effectively used in the synthesis of other ¹³C-labeled compounds and could be adapted for the derivatization of a suitably functionalized Pentaerythritol-¹³C intermediate. researchgate.net Furthermore, rhodium-catalyzed hydroformylation demonstrates high regioselectivity in reactions involving alcohols, suggesting that transition metal catalysis could be a fruitful area for developing methods to enhance isotopic yields and control the structure of pentaerythritol derivatives. nih.gov

Derivatization Pathways for Pentaerythritol-¹³C Functionalization

The four hydroxyl groups of pentaerythritol provide ample opportunities for derivatization. The incorporation of a ¹³C label within the pentaerythritol core allows for the detailed study of these derivatives using techniques such as ¹³C-NMR spectroscopy. libretexts.orgresearchgate.net

Synthesis of ¹³C-Labeled Esters and Ethers for Material Science Applications

Pentaerythritol esters and ethers are widely used in various material science applications, including the formulation of lubricants, plasticizers, and coatings. lcycic.comepa.gov The synthesis of ¹³C-labeled versions of these materials would enable detailed studies of their structure, dynamics, and degradation pathways.

The esterification of ¹³C-labeled pentaerythritol with various fatty acids or other carboxylic acids would yield ¹³C-labeled pentaerythritol esters. These labeled esters could then be incorporated into polymer matrices or used as lubricants. The ¹³C label would serve as a spectroscopic probe to monitor the material's behavior under different conditions, such as stress, temperature changes, or chemical exposure. For example, solid-state ¹³C-NMR spectroscopy could be used to study the mobility of the pentaerythritol core within a polymer network. copernicus.org

Similarly, ¹³C-labeled pentaerythritol ethers can be synthesized through Williamson ether synthesis, reacting ¹³C-pentaerythritol with alkyl halides. These labeled ethers could be used as monomers or cross-linkers in the synthesis of polymers, with the ¹³C label providing a handle for characterizing the resulting material's structure and properties.

Table 1: Potential Applications of ¹³C-Labeled Pentaerythritol Esters and Ethers in Material Science

DerivativePotential ApplicationAnalytical Benefit of ¹³C Label
¹³C-Pentaerythritol TetraacrylateCross-linking agent in polymersMonitoring the curing process and characterizing the cross-link density using ¹³C-NMR.
¹³C-Pentaerythritol TetrastearateLubricantStudying lubricant degradation and interaction with surfaces through mass spectrometry and NMR.
¹³C-Pentaerythritol-based PolyethersPolymer backbone componentElucidating polymer chain dynamics and conformation in solution and solid state via ¹³C relaxation studies.

Production of ¹³C-Labeled Dendrimers and Supramolecular Scaffolds

Pentaerythritol is a common core molecule for the synthesis of dendrimers and other supramolecular structures due to its four-fold symmetry. nih.gov The use of ¹³C-labeled pentaerythritol as the core would result in dendrimers and supramolecular scaffolds with a labeled central point. Dendrimers have a wide range of applications, including in drug delivery, imaging, and catalysis. iipseries.org

The synthesis of dendrimers can proceed through either a divergent or convergent approach. nih.gov In the divergent method, successive generations of branching units are added to the ¹³C-labeled pentaerythritol core. In the convergent approach, pre-synthesized dendritic wedges (dendrons) are attached to the central ¹³C-labeled core.

The ¹³C label at the core of the dendrimer would be invaluable for characterization using ¹³C-NMR spectroscopy, providing a distinct signal that can be used to confirm the structure and purity of the dendrimer. rsc.org Furthermore, this label could be used to study the interactions of the dendrimer with guest molecules or its behavior in different environments.

Pentaerythritol-derived glycoconjugates have been shown to act as supramolecular gelators. rsc.orgrsc.org The synthesis of such structures with a ¹³C-labeled pentaerythritol scaffold would allow for detailed investigation of the self-assembly process and the structure of the resulting gel network. nih.gov A pentaerythritol-based molecular scaffold has also been developed for solid-phase combinatorial chemistry, where a ¹³C label could aid in the analysis of the synthesized compound libraries. nih.govugent.be

Functionalization for Biochemical Probe Development

Isotopically labeled compounds are essential tools in biochemical and metabolic studies. nih.gov ¹³C-labeled molecules can be traced through metabolic pathways, and their interactions with biomolecules can be monitored using techniques like NMR spectroscopy and mass spectrometry. nih.gov

Pentaerythritol-¹³C can be functionalized to create novel biochemical probes. For example, by attaching specific targeting moieties to the hydroxyl groups, a ¹³C-labeled pentaerythritol derivative could be designed to bind to a particular enzyme or receptor. The ¹³C label would then allow for the detection and characterization of this binding event.

One potential strategy involves the synthesis of ¹³C-labeled DNA building blocks that can be incorporated into DNA strands to probe their structure and dynamics. nih.gov A similar concept could be applied by functionalizing Pentaerythritol-¹³C with nucleotide analogues.

Furthermore, by attaching fluorescent dyes or other reporter groups, multimodal probes could be created where the ¹³C label provides structural information via NMR, while the other reporter group allows for detection by other means, such as fluorescence microscopy. The development of such probes would be highly beneficial for studying complex biological systems.

Purification and Isotopic Purity Assessment of Synthesized this compound Compounds

The successful synthesis of this compound yields a product that requires rigorous purification to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled pentaerythritol. Subsequently, a thorough assessment of its isotopic purity is crucial to validate the success of the labeling process and to ensure its suitability for use in sensitive analytical applications. This section details the common strategies employed for the purification and the analytical techniques used to determine the isotopic enrichment of this compound.

Purification Strategies

The purification of this compound generally involves one or a combination of the following methods, which are standard for polyhydric alcohols.

Recrystallization: This is a primary and highly effective method for purifying solid compounds like pentaerythritol. The choice of solvent is critical and is based on the principle that the solubility of the compound of interest should be high in the hot solvent and low in the cold solvent, while impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For pentaerythritol, water is a commonly used solvent for recrystallization. The process typically involves dissolving the crude this compound in a minimum amount of hot water, followed by filtration of the hot solution to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of pure this compound, which can then be isolated by filtration. The process can be repeated to achieve higher purity.

Chromatographic Techniques: When recrystallization is insufficient to remove all impurities, chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of polyols. For this compound, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used. The mobile phase is typically a mixture of an organic solvent (like acetonitrile) and water. The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase. Fractions containing the purified this compound are collected and the solvent is removed to yield the pure product.

Gas Chromatography (GC): While pentaerythritol itself is not sufficiently volatile for direct GC analysis, its derivatized form can be purified using preparative GC. A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. These derivatives are more volatile and can be separated on a suitable GC column. However, this method is more commonly used for analytical purposes rather than large-scale purification.

A summary of typical purification methods is presented in Table 1.

Table 1: Comparison of Purification Methods for this compound

Method Principle Advantages Disadvantages
Recrystallization Differential solubility in a given solvent at different temperatures. Simple, cost-effective, and suitable for large quantities. May not be effective for removing impurities with similar solubility profiles.
HPLC Differential partitioning between a stationary and a mobile phase. High resolution and effective for removing closely related impurities. More complex, expensive, and may be less suitable for very large scales.
Preparative GC (of derivatives) Differential partitioning between a stationary phase and a carrier gas based on volatility. High separation efficiency for volatile derivatives. Requires derivatization, which adds extra steps and may not be suitable for large-scale purification.

Isotopic Purity Assessment

Once purified, the isotopic enrichment of this compound must be accurately determined. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. The analysis can be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.

In a mass spectrum of this compound, the molecular ion peak will be shifted to a higher m/z value compared to its unlabeled counterpart. The isotopic purity is determined by analyzing the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the fully labeled compound and any partially labeled or unlabeled species are used to calculate the percentage of isotopic enrichment. For example, if Pentaerythritol is fully labeled with 13C at all five carbon positions, its molecular weight will be higher than the natural abundance compound. The mass spectrum will show a distribution of isotopologues, and the abundance of the target ion relative to the others indicates the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to determine isotopic enrichment.

¹³C NMR Spectroscopy: In a ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced compared to a spectrum of the unlabeled compound at natural abundance (approximately 1.1%). The integration of the ¹³C signals can be used to quantify the level of enrichment at each carbon position. The presence of ¹³C-¹³C coupling can also be observed, providing further confirmation of the labeling.

¹H NMR Spectroscopy: While ¹H NMR directly observes protons, it can also provide information about the attached carbon atoms. In a ¹H NMR spectrum of a highly ¹³C-enriched compound, the signals of protons attached to ¹³C atoms will appear as doublets due to coupling with the ¹³C nucleus (¹J-CH coupling). The ratio of the intensity of these satellite peaks to the central peak (from protons attached to ¹²C) can be used to calculate the isotopic enrichment.

An overview of the analytical techniques for isotopic purity assessment is provided in Table 2.

Table 2: Analytical Techniques for Isotopic Purity Assessment of this compound

Technique Principle Information Obtained Key Advantages
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio. Molecular weight confirmation and isotopic distribution. High sensitivity and ability to quantify different isotopologues.
¹³C NMR Spectroscopy Detection of the ¹³C nucleus. Direct observation and quantification of ¹³C enrichment at each carbon position. Provides site-specific isotopic information and structural confirmation.
¹H NMR Spectroscopy Detection of the ¹H nucleus. Indirect determination of ¹³C enrichment through ¹H-¹³C coupling. Readily available technique that can provide a good estimate of overall enrichment.

By employing these rigorous purification and analytical strategies, high-purity this compound with a well-defined isotopic enrichment can be obtained, ensuring its reliability for various scientific applications.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the analysis of ¹³C-labeled compounds, offering unparalleled insights into molecular structure, dynamics, and isotopic distribution.

¹³C NMR Chemical Shift Tensor Studies and Interpretation

The ¹³C chemical shift tensor provides a three-dimensional picture of the electronic environment around a carbon nucleus. Unlike the isotropic chemical shift observed in solution-state NMR, solid-state NMR can measure the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃), which are sensitive to molecular geometry and intermolecular interactions.

Studies on solid pentaerythritol have utilized two-dimensional ¹³C NMR techniques to determine the chemical shift tensors for both the central quaternary carbon (Cq) and the methylene carbons (CH₂). The orientation of the principal axes of these tensors is closely related to the local molecular symmetry. For the methylene carbons, the principal components are influenced by the C-O and C-C bond orientations. The central quaternary carbon, residing at a site of S₄ symmetry in the crystal lattice, is expected to have an axially symmetric chemical shift tensor.

Quantum-chemical calculations, specifically using gauge invariant atomic orbital (GIAO) methods, have been employed to interpret the experimental tensor values. These calculations have shown that the tensor components are highly sensitive to the precise molecular geometry, including bond lengths and angles. For instance, theoretical modeling has demonstrated a direct correlation between the C-C-C bond angle and the chemical shift difference between the principal values of the central carbon's axially symmetric tensor. This sensitivity allows for the refinement of crystal structures derived from X-ray or neutron diffraction data.

Table 1: Experimental and Calculated ¹³C Chemical Shift Tensor Principal Values (ppm) for Pentaerythritol

Carbon SiteMethodδ₁₁δ₂₂δ₃₃Isotropic Shift (δiso)
Methylene (CH₂)Experimental (Solid-State NMR)78.459.821.353.2
Quaternary (Cq)Experimental (Solid-State NMR)61.161.118.246.8
Methylene (CH₂)GIAO Calculation79.160.522.153.9
Quaternary (Cq)GIAO Calculation61.561.518.947.3
Note: Data is illustrative and based on findings from solid-state NMR studies of pentaerythritol.

Quantitative ¹³C NMR for Isotopic Enrichment Determination

Quantitative ¹³C NMR (qNMR) is a valuable technique for accurately determining the level of ¹³C enrichment at specific atomic positions within a molecule. nih.gov Unlike other methods, NMR can provide site-specific isotopic enrichment information without the need for chemical degradation. nih.gov

To achieve accurate quantification, several experimental parameters must be carefully controlled:

Long Relaxation Delays: A sufficient delay between pulses (typically 5 times the longest T₁ relaxation time of the carbons being measured) is necessary to ensure that all nuclei have fully relaxed back to their equilibrium state before the next pulse. This prevents signal intensity variations due to differential saturation.

¹H Decoupling: Inverse-gated ¹H decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements and inaccurate quantification.

Pulse Angle: A 90° pulse angle is typically used to maximize the signal for a given number of scans.

The percentage of ¹³C enrichment at a specific carbon site can be determined by comparing the integral of the ¹³C signal to that of a known internal or external standard. magritek.com For Pentaerythritol-¹³C, this would involve comparing the integrals of the methylene and quaternary carbon signals to a reference compound. This methodology has been successfully applied to determine the isotopic composition of other small organic molecules. nih.gov

Mass Spectrometry (MS) Techniques for Labeled Compound Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the analysis of isotopically labeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Distribution Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like pentaerythritol, derivatization is typically required to increase its volatility for GC analysis. Common derivatization methods include silylation (e.g., with BSTFA to form trimethylsilyl ethers) or acetylation.

Once derivatized, the Pentaerythritol-¹³C can be separated from other components in a mixture by the gas chromatograph and subsequently analyzed by the mass spectrometer. The mass spectrum of the labeled compound will show a characteristic shift in the molecular ion peak and fragment ion peaks corresponding to the number of ¹³C atoms incorporated.

The analysis of the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) can provide valuable information about the labeling pattern. frontiersin.org This is particularly useful in metabolic flux analysis where the distribution of isotopes in a product molecule reflects the metabolic pathways it has passed through. nih.govspringernature.com The fragmentation patterns of the derivatized pentaerythritol can also be analyzed to determine the position of the ¹³C labels within the molecule. nih.gov

Table 2: Illustrative Mass Shifts in GC-MS Analysis of Derivatized Pentaerythritol-¹³C

CompoundLabelingDerivatizationExpected Molecular Ion (m/z)
PentaerythritolUnlabeledAcetylation304
Pentaerythritol-¹³C₅ (fully labeled)¹³C₅Acetylation309
PentaerythritolUnlabeledSilylation (TMS)452
Pentaerythritol-¹³C₅ (fully labeled)¹³C₅Silylation (TMS)457
Note: m/z values correspond to the nominal mass of the most abundant isotope of the molecular ion.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Characterization

HPLC-MS is an ideal technique for the analysis of non-volatile and thermally labile compounds in complex mixtures, making it well-suited for Pentaerythritol-¹³C and its derivatives without the need for derivatization. nih.gov The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification.

The use of ¹³C-labeled internal standards in HPLC-MS allows for accurate quantification through isotope dilution mass spectrometry. unimi.it In this method, a known amount of the ¹³C-labeled compound is added to the sample. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute from the HPLC column. The ratio of the mass spectrometric signals for the labeled and unlabeled compounds can then be used to determine the concentration of the unlabeled compound with high precision and accuracy.

HPLC coupled with high-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is particularly powerful for identifying unknown derivatives or metabolites of Pentaerythritol-¹³C in complex biological or environmental samples. The characteristic isotopic pattern of the ¹³C-labeled compound helps to distinguish it from background noise and facilitates the identification of related metabolites, which will also exhibit a similar isotopic signature. acs.orgrsc.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) for High-Resolution Metabolomics

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands as a powerful analytical technique in the field of metabolomics, offering unparalleled mass resolution and accuracy. nih.govscilit.com This makes it exceptionally well-suited for studies involving isotopically labeled compounds like this compound. The ultra-high resolution of FTICR-MS allows for the fine isotopic structure of metabolites to be resolved, enabling the clear distinction between molecules labeled with heavy isotopes, such as ¹³C, and their unlabeled counterparts. nih.govmdpi.com

In metabolomics research, FTICR-MS is employed to obtain a comprehensive snapshot of the metabolome within a biological system. researchgate.net When stable isotope tracers like this compound are introduced, FTICR-MS can track the metabolic fate of the labeled compound. The high mass accuracy, often in the sub-parts-per-million (ppm) range, facilitates the confident identification of metabolites by allowing for the generation of elemental compositions from the precise mass-to-charge ratio (m/z) measurements. nih.govunl.edu This capability is crucial for distinguishing between isobaric and isomeric species, which is a common challenge in the analysis of complex biological samples. unl.edu

The application of FTICR-MS in ¹³C-labeling studies provides detailed insights into metabolic pathways and fluxes. nih.govacs.org By analyzing the isotopologue distribution patterns of downstream metabolites, researchers can elucidate how this compound is processed and incorporated into various metabolic networks. The exceptional sensitivity of FTICR-MS means that even low-abundant metabolites can be detected, providing a more complete picture of the metabolic landscape. mdpi.comresearchgate.net Direct infusion (DI) methods combined with FTICR-MS can be used for high-throughput analysis, allowing for the rapid profiling of numerous samples, which is advantageous in large-scale metabolomics studies. nih.govresearchgate.net

Below is a table summarizing the key advantages of using FTICR-MS for the analysis of ¹³C-labeled compounds in metabolomics.

FeatureAdvantage in ¹³C MetabolomicsResearch Application
Ultra-High Mass Resolution Resolves fine isotopic patterns, clearly distinguishing ¹³C-labeled isotopologues from unlabeled species and natural abundance isotopes. nih.govnih.govTracking metabolic pathways, flux analysis, and identifying labeled downstream metabolites.
Exceptional Mass Accuracy (<1 ppm) Enables high-confidence determination of elemental formulas from measured m/z values, reducing ambiguity in metabolite identification. nih.govunl.eduAccurate identification of novel metabolites and confirmation of known compounds in complex biological matrices.
High Sensitivity Allows for the detection of low-abundance metabolites, providing a more comprehensive view of the metabolome. mdpi.comStudying subtle metabolic changes and detecting trace-level products derived from the labeled precursor.
Isotopic Fine Structure Analysis Provides the ability to distinguish between different isotopologues, offering detailed information on the position and number of ¹³C atoms incorporated. mdpi.comunl.eduElucidating specific enzymatic reactions and understanding the mechanisms of metabolic transformations.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification in Labeled Compounds

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.combiomedscidirect.com When applied to isotopically labeled compounds such as this compound, FT-IR becomes a powerful tool for pinpointing the location of the label and understanding its influence on the molecular structure. This is often referred to as isotope-edited FT-IR spectroscopy. acs.orgnih.gov

The fundamental principle behind this application is that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. According to the harmonic oscillator model, the frequency is inversely proportional to the square root of the reduced mass of the two atoms in the bond. rsc.org When a ¹²C atom is replaced by its heavier isotope, ¹³C, the increased mass causes a detectable shift in the vibrational frequency of the bonds involving that carbon atom to a lower wavenumber (frequency). nih.gov For example, the stretching vibration of a carbonyl group (C=O) typically appears in the 1650-1750 cm⁻¹ region of an FT-IR spectrum; if the carbon atom is ¹³C, this peak will shift to a lower frequency. numberanalytics.comnih.gov

This isotopic shift provides a definitive way to assign specific absorption bands to particular functional groups within the molecule. By comparing the FT-IR spectrum of the ¹³C-labeled compound with its unlabeled counterpart, researchers can unambiguously identify the vibrations associated with the carbon backbone of Pentaerythritol and its derivatives. acs.org This method is particularly useful for elucidating the structure of surface species on materials or for studying the conformation of specific residues in peptides and proteins. acs.orgnih.gov

The following table details typical FT-IR vibrational modes for a compound like Pentaerythritol and the expected effect of ¹³C labeling.

Functional Group / VibrationTypical Wavenumber Range (cm⁻¹)Expected Effect of ¹³C Labeling
O-H Stretch (Alcohols) 3200 - 3600 (broad)No significant shift (involves O and H atoms)
C-H Stretch (Alkanes) 2850 - 3000Shift to lower frequency
C-O Stretch (Primary Alcohols) 1000 - 1075Shift to lower frequency
C-C Stretch 800 - 1200Shift to lower frequency

Chromatographic Methods for Separation and Purity Profiling in Research Samples

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds in research, and they are critical in the analysis of isotopically labeled substances like this compound. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. semanticscholar.orgmat-test.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. moravek.com For Pentaerythritol and its derivatives, which are hydrophilic, methods such as mixed-mode HILIC (Hydrophilic Interaction Liquid Chromatography)/anion-exchange or reverse-phase (RP) HPLC can be utilized. sielc.comsielc.com In the context of this compound, HPLC is crucial for two main reasons:

Separation from Impurities: It effectively separates the labeled compound from starting materials, byproducts, and unlabeled Pentaerythritol, ensuring the purity of the final product.

Purity Profiling: HPLC, often coupled with a mass spectrometer (LC-MS), allows for the precise determination of isotopic purity. researchgate.net By analyzing the mass spectra of the eluting peak, researchers can quantify the percentage of the compound that is correctly labeled with ¹³C. High-resolution mass spectrometry (HR-MS) is particularly effective for resolving the isotopologues and calculating isotopic enrichment. rsc.org

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile or semi-volatile compounds. For non-volatile compounds like Pentaerythritol, a derivatization step is required to convert the hydroxyl groups into more volatile esters or ethers (e.g., acetate (B1210297) or trimethylsilyl derivatives) before GC analysis. mat-test.commdpi.com GC coupled with mass spectrometry (GC/MS) is widely used in metabolic flux analysis to determine ¹³C enrichment in various metabolites. nih.gov This method provides excellent separation efficiency and allows for the detailed analysis of fragmentation patterns, which can reveal the position of the ¹³C label within the molecule. mdpi.com

The table below outlines common chromatographic methods used for the analysis of Pentaerythritol and its labeled analogues.

Chromatographic MethodStationary Phase ExampleMobile Phase / Carrier Gas ExampleDetectorApplication for this compound
Reverse-Phase HPLC C18 alkyl-bonded silica (B1680970) semanticscholar.orgAcetonitrile/Water mixture semanticscholar.orgUV (at low wavelength, e.g., 196 nm), MS, ELSD semanticscholar.orgsielc.comPurity assessment, separation from non-polar impurities.
HILIC/Anion-Exchange HPLC Obelisc N sielc.comAcetonitrile/Ammonium Formate Buffer sielc.comMS, ELSD/CAD sielc.comSeparation of hydrophilic compounds like Pentaerythritol from other polar molecules.
Gas Chromatography (after derivatization) OV-17 + XE-60 mat-test.comNitrogen or HeliumFlame Ionization Detector (FID), Mass Spectrometry (MS) mat-test.comSeparation of derivatized Pentaerythritol and its isomers; Isotopic enrichment analysis via GC/MS.

Role of Pentaerythritol and Its Derivatives in Advanced Materials Science and Engineering Research

Design and Synthesis of Advanced Polymeric Architectures

The unique tetravalent nature of pentaerythritol (B129877) makes it an ideal central core for the synthesis of highly branched and cross-linked polymers. These architectures are fundamental to the development of a wide range of advanced materials.

Dendrimers are nano-sized, radially symmetric molecules with a well-defined, homogeneous, and monodisperse structure. nih.gov Pentaerythritol is a common core molecule for the synthesis of dendrimers and hyperbranched polymers due to its four hydroxyl groups, which can be extended to create tree-like branches. nih.gov This divergent synthesis approach allows for the rapid generation of dendrimers with a high number of branches and, consequently, a large molecular size. acs.org

One notable example is the synthesis of polyamidoamine (PAMAM) dendrimers using a modified pentaerythritol core, which possesses 12 branches. acs.orgnih.gov These dendrimers have shown high efficiency and low cytotoxicity, making them promising candidates for applications such as gene carriers. acs.orgnih.gov The symmetrical and highly branched structure of pentaerythritol-based dendrimers also makes them suitable for various other applications in materials science and as catalysts.

Hyperbranched polymers, which are structurally similar to dendrimers but are typically synthesized in a one-pot reaction, also utilize pentaerythritol as a core. instras.com These polymers exhibit unique properties intermediate between linear polymers and perfectly branched dendrimers. instras.com

Table 1: Comparison of Dendrimers and Hyperbranched Polymers

FeatureDendrimersHyperbranched Polymers
Structure Perfectly branched, monodisperseIrregularly branched, polydisperse
Synthesis Multi-step, controlledOne-pot, less controlled
Purity HighContains structural defects
Cost HighLower

Pentaerythritol is a key ingredient in the production of alkyd and polyester (B1180765) resins, which are widely used in paints and coatings. saatchi-global.comzbaqchem.com Its four hydroxyl groups enable a high degree of cross-linking, resulting in coatings with enhanced durability, improved adhesion, and high gloss. saatchi-global.com

In alkyd resins, pentaerythritol reacts with fatty acids and dibasic acids to form a branched polymer network. alibaba.com This structure provides excellent wetting properties and contributes to the longevity of the coating. alibaba.com Similarly, in polyester resin formulations, pentaerythritol enhances the rigidity, chemical resistance, and thermal stability of the resulting coatings, making them suitable for demanding industrial applications. saatchi-global.com

Pentaerythritol esters are also utilized as synthetic lubricants, plasticizers for polyvinyl chloride (PVC), and as raw materials for rosin (B192284) esters used in adhesives and printing inks. zbaqchem.comwhbiet.comgrupoasresinas.com.br The thermal stability of rosin esters derived from pentaerythritol makes them less susceptible to degradation during industrial applications and storage.

Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of complex, functional structures. longdom.orgyoutube.com Pentaerythritol derivatives have been instrumental in the design of molecules capable of self-assembly into gels and other ordered systems.

Pentaerythritol serves as a scaffold for the synthesis of glycoconjugates that can act as low molecular weight gelators (LMWGs). rsc.orgresearchgate.netnsf.gov These molecules are capable of forming gels in various solvents through self-assembly. rsc.orgresearchgate.netnsf.gov A series of mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgrsc.orgrsc.org

Research has shown that trivalent and tetravalent glycoclusters derived from pentaerythritol are effective molecular gelators, while their monovalent and divalent counterparts are generally not. rsc.orgrsc.org The structure of the carbohydrate moieties also plays a significant role in the self-assembly and gelation process. rsc.org For instance, a glucosamine (B1671600) derivative proved to be a more effective gelator than glucose or galactose derivatives, highlighting the importance of the amide functional group in the self-assembly of these glycoconjugates. rsc.org

The self-assembly of pentaerythritol-based gelators is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions lead to the formation of self-assembled fibrillar networks that immobilize the solvent, resulting in a gel. nih.gov The process of gelation can be understood through mechanisms such as supramolecular polymerization and crystallization. tudelft.nl

The properties of the resulting gels can be characterized using techniques like rheology, optical microscopy, and atomic force microscopy. rsc.orgrsc.org The resulting organogels and hydrogels have potential applications as advanced functional materials. rsc.orgresearchgate.netrsc.org For example, a tris-triazole derivative of pentaerythritol has been shown to be a suitable gelator for the encapsulation of various molecules. rsc.orgresearchgate.netrsc.org The ability to control the self-assembly process by varying factors like solvent polarity opens up possibilities for creating materials with tunable properties. rsc.org Recent studies using high-speed atomic force microscopy have revealed that the assembly of supramolecular gels can occur through a "block-stacking model" with stop-and-go dynamics, challenging previous assumptions about their formation. wiley.com

Energetic Materials Research (e.g., Pentaerythritol Tetranitrate - PETN Precursors)

Pentaerythritol is a critical precursor in the synthesis of the powerful explosive material, Pentaerythritol Tetranitrate (PETN). wikipedia.orgsciencemadness.orgopastpublishers.com PETN is the nitrate (B79036) ester of pentaerythritol and is produced by reacting pentaerythritol with concentrated nitric acid. wikipedia.orgprepchem.com

PETN is a secondary explosive, meaning it is less sensitive to shock and friction than primary explosives. sciencemadness.org It is often mixed with plasticizers to form plastic explosives, such as Semtex, where it is a main ingredient along with RDX. wikipedia.orgsciencemadness.org The synthesis of PETN from pentaerythritol is a well-established process, with variations of the original method still forming the basis of current commercial production. wikipedia.org Research in this area focuses on optimizing the synthesis process and characterizing the properties of PETN for various applications. opastpublishers.comgoogle.com

Table 2: Properties of Pentaerythritol Tetranitrate (PETN)

PropertyValue
Chemical Formula C₅H₈N₄O₁₂
Appearance White crystalline solid
Detonation Velocity 8400 m/s
Relative Effectiveness Factor 1.66
Solubility Insoluble in water; soluble in acetone (B3395972) and dimethylformamide

Research on Pentaerythritol-13C in Advanced Materials Science Remains Largely Undocumented in Publicly Available Literature

The provided outline, which centers on the role of pentaerythritol and its derivatives in advanced materials science and engineering research, particularly in the context of energetic materials, could not be populated with scientifically accurate and detailed findings specific to "this compound". The subsections concerning the synthesis of novel energetic derivatives, theoretical and computational studies of energetic performance, and nanomechanical behavior and deformation studies of its molecular crystals returned no specific data for the 13C isotopologue.

While there is a wealth of information on unlabeled pentaerythritol and its well-known energetic derivative, pentaerythritol tetranitrate (PETN), this information does not address the specific isotopic labeling requested. Isotopic labeling, the technique of replacing an atom with its isotope to trace its passage through a reaction or to study kinetic isotope effects, is a known methodology in chemical research. For instance, studies have utilized 13C and 15N labeling in other energetic materials like RDX and TNT to investigate detonation processes and product formation. However, the application of this technique to pentaerythritol for the purposes outlined in the query is not described in the available literature.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" based on the current publicly accessible information. Further research in specialized, non-public databases or future scientific publications may be required to address the specific topics of interest.

Computational and Theoretical Studies on Pentaerythritol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of pentaerythritol (B129877) systems. These ab initio methods solve the Schrödinger equation for a given molecular geometry to provide detailed information about electron distribution, molecular orbitals, and bonding characteristics.

Studies have employed quantum-chemical ab initio gauge invariant atomic orbital (GIAO) computations to interpret the carbon-13 chemical shift tensors of pentaerythritol. acs.org These calculations are based on crystal structures determined by X-ray and neutron diffraction. acs.org By analyzing the electron distribution and how it is affected by molecular geometry, researchers can understand the underlying principles of the molecule's chemical behavior.

The analysis of chemical bonding in pentaerythritol derivatives, such as pentaerythritol tetranitrate (PETN), has been performed using the Quantum Theory of Atoms in Molecules (AIM). researchgate.net This approach characterizes intra- and intermolecular interactions, including hydrogen bonds (O···H) and other non-covalent interactions (O···O), by examining the electron density at specific points between atoms, known as bond critical points. researchgate.net Such studies are crucial for understanding the stability and crystal packing of pentaerythritol-based materials. The development of hybrid classical-quantum computational procedures, like the Variational Quantum Eigensolver (VQE) algorithm, shows promise for performing electronic structure calculations with greater efficiency than purely classical methods, which could be applied to complex systems like pentaerythritol in the future. arxiv.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying the conformational flexibility of pentaerythritol and its interactions with other molecules.

MD simulations have been used to investigate the relationship between the crystalline structure of pentaerythritol and its thermal conductivity. researchgate.net These studies show that as temperature increases, pentaerythritol undergoes a solid-solid phase transition from a body-centered tetragonal structure to a face-centered cubic structure. researchgate.net This transition involves the rearrangement and rotation of hydroxyl groups and the associated hydrogen bond network, which significantly impacts the material's thermal properties. researchgate.net

Furthermore, MD simulations have been employed to analyze the intermolecular interactions between pentaerythritol esters and other substances, such as supercritical CO2. taylorfrancis.com By calculating solubility parameters, these simulations provide microscopic insights into the miscibility of pentaerythritol-based lubricants with refrigerants, which is critical for industrial applications. taylorfrancis.com Simulations can also model the influence of additives on the crystal growth of pentaerythritol by calculating the interaction energies between the additive molecules and different crystal faces, explaining how these additives can alter the crystal's shape. mdpi.com The study of intermolecular forces, such as hydrogen bonding and π-π interactions, is crucial for understanding the self-assembly of pentaerythritol-derived molecules into larger structures like gels. rsc.org

Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions and understanding how catalysts influence them. For pentaerythritol, this includes modeling its synthesis and subsequent reactions.

The industrial synthesis of pentaerythritol involves the reaction of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a base catalyst like calcium hydroxide. wikipedia.org Computational models can be used to investigate the mechanism of this aldol (B89426) condensation reaction, followed by a Cannizzaro reaction, to optimize reaction conditions and yield.

Kinetic studies of the esterification of rosin (B192284) with pentaerythritol have been performed to develop kinetic models for the process. mdpi.com These models, which can be supported by computational chemistry, describe the formation of various rosin esters (mono-, di-, tri-, and tetra-esters) and consider side reactions like decarboxylation at high temperatures. mdpi.com The activation energies for these reaction steps can be determined, providing a deeper understanding of the reaction mechanism. mdpi.com While specific catalytic mechanism studies for Pentaerythritol-13C are not widely published, the principles of computational catalysis research, which combine quantum mechanics and molecular mechanics (QM/MM), are broadly applicable. nih.govnih.gov These methods are used to explore transition states and reaction energetics in complex enzymatic or chemical catalytic cycles. nih.govbris.ac.ukrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic parameters, which aids in structure elucidation and the interpretation of experimental data. For this compound, the theoretical calculation of NMR chemical shifts is particularly relevant.

Quantum mechanical calculations, especially using Density Functional Theory (DFT) and GIAO methods, are routinely used to predict ¹³C NMR chemical shifts. researchgate.netrsc.org The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. researchgate.net For pentaerythritol, studies have shown a strong correlation between theoretically computed and experimentally measured carbon-13 chemical shift tensors. acs.org

The accuracy of these computational methods can be quantified by comparing the calculated values to experimental data. For instance, computations based on neutron diffraction crystal structures have shown a very low root-mean-square deviation (RMSD) from experimental tensor values, indicating high accuracy. acs.org Machine learning (ML) models, often trained on large datasets of DFT-calculated or experimental values, are emerging as a rapid and accurate alternative for predicting NMR chemical shifts, achieving accuracy comparable to high-level DFT calculations in a fraction of the time. rsc.orgnrel.govchemrxiv.org

Below is a data table summarizing the reported accuracy of computational methods in predicting ¹³C NMR chemical shifts for pentaerythritol and other organic molecules.

Computational MethodBasis of CalculationReported Root-Mean-Square Deviation (RMSD) / Mean Absolute Error (MAE) (ppm)Reference
Ab initio GIAOX-ray diffraction structure4.45 (RMSD) acs.org
Ab initio GIAONeutron diffraction structure0.86 (RMSD) acs.org
Ab initio GIAOOptimized neutron structure0.84 (RMSD) acs.org
Graph Neural Network (ML)Comparison with DFT~1.5 (vs. experimental) rsc.orgnrel.gov
Deep Neural Network (DFT+ML)Comparison with experimental2.10 (RMSD) chemrxiv.org

Environmental Transformation and Degradation Research Methodologies

Investigation of Biodegradation Pathways in Environmental Matrices (Non-Toxicological)

Understanding how chemical compounds are broken down by microorganisms is fundamental to environmental science. Isotopic labeling with 13C is a key technique in these studies, as it allows for the unambiguous tracing of metabolic pathways. nih.govcreative-proteomics.com By introducing a 13C-labeled substrate into a system, researchers can track the incorporation of the label into downstream metabolites, providing definitive evidence of a transformation pathway. nih.gov

Microbial biotransformation studies investigate the processes by which microorganisms alter chemical compounds. While pentaerythritol (B129877) itself is known to be biodegradable under certain conditions, much of the detailed pathway research has been conducted on its nitrated derivative, pentaerythritol tetranitrate (PETN), an explosive and pharmaceutical agent. oecd.orgwikipedia.org

In these studies, microbes have been shown to sequentially remove the nitrate (B79036) groups from PETN, a process that ultimately yields pentaerythritol as a core metabolite. nih.govdrugbank.com For example, under anaerobic conditions, denitrifying bacteria can use PETN and its intermediates as terminal electron acceptors, reducing it step-by-step. nih.gov Similarly, aerobic bacteria like Enterobacter cloacae have been isolated that can use PETN as a sole nitrogen source, metabolizing it via an NADPH-dependent reductase enzyme. nih.govresearchgate.net

The use of Pentaerythritol-13C in such studies would be invaluable. If a microbial culture were supplied with 13C-labeled pentaerythritol, researchers could monitor the appearance of the 13C label in microbial biomass or in metabolic byproducts like CO2. This provides conclusive proof that the microorganism is not only transforming the compound but is also assimilating its carbon structure. This methodology, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the response of metabolic networks to a specific substrate. creative-proteomics.comnih.gov

Table 1: Example of Microbial Cultures Studied for Transformation of Pentaerythritol Derivatives This table is interactive and can be sorted by clicking on the column headers.

Microbial Species/Consortia Condition Transformation Observed Final Product Identified Reference
Enterobacter cloacae PB2 Aerobic, Nitrogen-limiting Utilized PETN as sole nitrogen source Pentaerythritol dinitrate, aldehydes nih.gov, researchgate.net
Anaerobic Consortia (from soil) Anaerobic Sequential reduction of PETN Pentaerythritol nih.gov, drugbank.com
Agrobacterium radiobacter Aerobic, Nitrogen-limiting Metabolism of PETN Probable trinitrate and dinitrate analogs asm.org

A crucial aspect of degradation research is the identification of intermediate and final breakdown products, known as metabolites. Studies on the degradation of PETN by both microbial action and abiotic processes (such as reduction by granular iron) have identified a consistent pathway involving sequential denitration. nih.govnih.gov The primary metabolites formed during this process are pentaerythritol trinitrate (PETriN), pentaerythritol dinitrate (PEDN), and pentaerythritol mononitrate (PEMN), leading to the final product, pentaerythritol. nih.govdrugbank.comnih.gov In some microbial pathways, further oxidation can occur, leading to the formation of aldehyde metabolites such as 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal. nih.govresearchgate.net

The use of this compound as a starting material would greatly facilitate the identification of its specific environmental metabolites. When a sample from a microcosm study is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), the 13C label imparts a distinct mass shift to the parent molecule and any metabolites derived from it. nih.gov This allows researchers to easily distinguish true metabolites from the vast number of other organic compounds present in an environmental matrix (e.g., soil or water), thus confirming the metabolic pathway. frontiersin.org

Table 2: Identified Metabolites in the Degradation of Pentaerythritol Derivatives This table is interactive and can be sorted by clicking on the column headers.

Metabolite Name Chemical Formula Degradation Process Reference
Pentaerythritol Trinitrate (PETriN) C5H9N3O10 Microbial, Abiotic nih.gov, nih.gov
Pentaerythritol Dinitrate (PEDN) C5H10N2O8 Microbial, Abiotic nih.gov, nih.gov, nih.gov
Pentaerythritol Mononitrate (PEMN) C5H11NO6 Microbial nih.gov
Pentaerythritol C5H12O4 Microbial, Abiotic nih.gov, nih.gov
3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal C5H8N2O8 Microbial nih.gov, researchgate.net
2,2-bis-[(nitrooxy)methyl]-propanedial C5H6N2O8 Microbial nih.gov, researchgate.net

Advanced Analytical Approaches for Environmental Fate Assessment

To predict how a chemical will behave on a larger environmental scale, researchers employ advanced analytical and modeling techniques. These approaches aim to determine where a chemical will partition, how long it will persist, and what its ultimate fate will be.

Fugacity modeling is a widely used method to predict the environmental distribution of a chemical. lupinepublishers.comulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil), is used to calculate how a substance will partition between different environmental compartments at equilibrium. nih.gov A generic Level III fugacity model has been used to estimate the environmental distribution of pentaerythritol. oecd.org

The model predicts that due to its high water solubility and low vapor pressure, pentaerythritol will predominantly reside in the water and soil compartments. oecd.orgnih.gov If released into water, it is likely to remain there. If released into the air or soil, it is expected to be transported to the water compartment over time. oecd.org

While the model provides a theoretical prediction, this compound is the ideal tool for its validation. By introducing this compound into a controlled environmental model system (a microcosm) containing soil, water, and air phases, scientists can measure the actual concentration of the 13C-labeled compound in each compartment after a period of equilibration. These empirical results can then be compared to the model's predictions, allowing for refinement and validation of the fugacity calculations. nih.gov

Table 3: Predicted Environmental Distribution of Pentaerythritol Using a Generic Level III Fugacity Model This table is interactive and can be sorted by clicking on the column headers.

Release Compartment % Distribution to Air % Distribution to Water % Distribution to Soil % Distribution to Sediment Reference
Air 0.1 50.1 49.7 0.1 oecd.org
Water 0 99.9 0 0.1 oecd.org
Soil 0 49.9 50.1 0 oecd.org

Mass balance studies are designed to account for the total amount of a substance introduced into a system, tracking its movement and transformation over time. researchgate.net The use of stable isotope tracers like 13C is exceptionally well-suited for these studies, as it allows for a complete accounting of the compound's carbon atoms. acs.orgmdpi.com

In a typical environmental mass balance study, a known quantity of this compound would be added to a closed environmental matrix, such as a soil core or a sediment-water system. Over the course of the experiment, samples would be taken from each compartment (soil, water, air) and analyzed for 13C content in various forms. The analyses would quantify the amount of the 13C label remaining as the parent compound, the amount incorporated into identified metabolites, the amount assimilated into microbial biomass, and the amount fully mineralized to 13CO2. researchgate.net

By summing the quantities of 13C recovered in all these pools, researchers can determine if the initial amount of the compound has been fully accounted for. A high recovery percentage provides confidence in the understanding of the compound's fate. This isotopic tracing approach provides a definitive picture of whether the compound is merely moving between compartments, undergoing biotransformation into other persistent organic molecules, or being completely degraded. nih.govacs.org

Table 4: Illustrative Data from a Hypothetical Mass Balance Study of this compound in a Soil Microcosm This table is interactive and can be sorted by clicking on the column headers.

Analyte / Compartment % of Initial 13C Recovered Description
Parent this compound 45% Amount of the original compound remaining untransformed in the soil and pore water.
13C-Metabolites 15% 13C incorporated into intermediate degradation products within the system.
13C in Biomass 10% 13C assimilated by microorganisms, indicating use as a carbon source.
13CO2 (Mineralization) 28% 13C fully degraded to carbon dioxide and captured from the microcosm headspace.
Non-extractable Residue 2% 13C bound to the soil matrix that cannot be extracted.
Total Recovery 100% Sum of all recovered 13C, indicating a closed mass balance.

Future Directions and Emerging Research Avenues for Pentaerythritol 13c

Integration with Multi-Omics Approaches for Systems-Level Understanding

The era of systems biology, characterized by the integration of multiple "omics" disciplines, presents a fertile ground for the application of Pentaerythritol-13C. nih.gov Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, aim to construct a holistic view of biological processes. mdpi.com Isotope labeling is a powerful technique to trace the metabolic fate of molecules within these complex systems. musechem.com

The integration of this compound into multi-omics workflows could provide crucial information on how cellular networks respond to various stimuli or disease states. For instance, by tracing the 13C label from pentaerythritol (B129877) through various metabolic pathways, researchers can elucidate flux dynamics and identify key metabolic nodes that are altered in disease. frontiersin.org This approach, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantitatively understanding cellular metabolism. wustl.edunih.gov

Future research could focus on developing computational models that integrate 13C labeling data from this compound with transcriptomic and proteomic datasets. nih.gov This would allow for a more comprehensive understanding of how changes in gene expression and protein levels correlate with metabolic reprogramming. Such integrated analyses are crucial for identifying novel biomarkers and therapeutic targets in complex diseases like cancer. mdpi.com

Table 1: Potential Multi-Omics Integration with this compound

Omics Layer Potential Application with this compound Expected Insights
Metabolomics Tracing the metabolic fate of the 13C label through various pathways. Quantification of metabolic fluxes and identification of pathway bottlenecks. researchgate.net
Proteomics Correlating changes in protein expression with alterations in metabolic pathways utilizing the 13C backbone. Understanding the regulation of metabolic enzymes and transporters.
Transcriptomics Linking gene expression profiles to observed metabolic phenotypes derived from 13C tracing. Elucidating the transcriptional control of metabolic networks.

| Genomics | Investigating the impact of genetic variations on the metabolic processing of this compound. | Identifying genetic determinants of metabolic diseases. |

Advancements in High-Throughput Isotopic Labeling and Analysis

The demand for rapid and efficient analysis of biological samples has driven the development of high-throughput technologies. For this compound to be effectively utilized in large-scale studies, such as drug screening or personalized medicine, advancements in high-throughput isotopic labeling and analysis are essential. nih.gov

Current analytical platforms, including high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously improving in terms of sensitivity and speed. wustl.edu The development of automated sample preparation and data analysis pipelines will be crucial for handling the large datasets generated from high-throughput experiments. mdpi.com

Furthermore, the application of techniques like Isotopic Ratio Outlier Analysis (IROA) could be explored. nih.gov This method uses samples that are isotopically labeled at different percentages to distinguish biological signals from artifacts and to determine the number of carbon atoms in a molecule, which could be adapted for studies involving this compound. nih.gov

Future research in this area will likely focus on the miniaturization of analytical systems and the development of novel ionization techniques for mass spectrometry to enhance the detection of 13C-labeled metabolites derived from this compound.

Rational Design of this compound Derivatives for Specific Research Probes

The core structure of pentaerythritol offers a versatile scaffold for the rational design of more complex and targeted research probes. By chemically modifying this compound, it is possible to create derivatives with specific functionalities that can be used to investigate particular biological processes or to target specific enzymes or receptors.

For instance, attaching fluorescent moieties or affinity tags to a this compound derivative could enable dual-mode detection, combining isotopic tracing with imaging or protein pull-down assays. The rational design of such probes requires a deep understanding of the target system and the chemical properties of the modifying groups. researchgate.net

The development of "smart" probes that are activated by a specific enzymatic activity or a change in the cellular microenvironment represents another exciting frontier. These probes could provide real-time information on biological activity with high specificity. The 13C label would serve as a quantifiable marker to correlate the probe's activation with metabolic changes.

Table 2: Examples of Potential this compound Derivatives as Research Probes

Derivative Type Potential Application Research Area
Fluorescently Tagged In vivo imaging of metabolic pathways. Cell Biology, Preclinical Imaging
Biotinylated Identification of protein binding partners. Proteomics, Drug Discovery
Enzyme-Activatable Real-time monitoring of specific enzyme activity. Diagnostics, Pharmacology

| Targeted Ligand Conjugate | Delivery of the 13C label to specific cell types or tissues. | Targeted Drug Delivery, Disease Modeling |

Exploration of Novel Catalytic Systems for Sustainable Production of Labeled Compounds

The wider adoption of this compound in research and potentially in clinical applications is contingent on the availability of efficient and sustainable methods for its synthesis. The exploration of novel catalytic systems is a key research avenue to improve the production of isotopically labeled compounds. musechem.com

Traditional chemical synthesis can be multi-stepped and may generate significant waste. Biocatalysis, using enzymes or whole-cell systems, offers a greener alternative for the synthesis of 13C-labeled compounds. rsc.orgalfa-chemistry.com For example, engineering metabolic pathways in microorganisms to produce pentaerythritol from 13C-labeled glucose could provide a sustainable and cost-effective production route.

In the realm of chemical catalysis, the development of highly selective and reusable solid catalysts could replace traditional homogeneous catalysts, simplifying product purification and reducing environmental impact. chalmers.sepatsnap.com Research into catalysts that can efficiently incorporate the 13C label from simple precursors like 13CO2 would be a significant step towards sustainable production. alfa-chemistry.com

Future efforts will likely focus on the discovery and engineering of novel enzymes with high specificity for the synthesis of pentaerythritol and its derivatives, as well as the design of advanced solid catalysts that can operate under mild and environmentally friendly conditions. chemcatbio.org

Q & A

Q. How can researchers verify the isotopic purity of Pentaerythritol-<sup>13</sup>C in synthetic chemistry applications?

Isotopic purity is critical for studies using <sup>13</sup>C-labeled compounds. Methodological steps include:

  • Nuclear Magnetic Resonance (NMR) Analysis : <sup>13</sup>C NMR spectra should show distinct peaks corresponding to <sup>13</sup>C-enriched carbons, with minimal residual <sup>12</sup>C signals. Quantitative integration of peaks can confirm enrichment levels .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can detect isotopic distributions. The mass-to-charge ratio (m/z) should align with theoretical values for <sup>13</sup>C substitution .
  • Combustion Analysis : Elemental analysis coupled with isotope ratio mass spectrometry (IRMS) quantifies total carbon and isotopic composition .

Q. What safety protocols are essential when handling Pentaerythritol-<sup>13</sup>C in laboratory settings?

While toxicity data for Pentaerythritol-<sup>13</sup>C may be limited, standard precautions for labeled compounds apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Glove integrity must be verified before use .
  • Engineering Controls : Use fume hoods for weighing or synthesizing to minimize inhalation risks.
  • Waste Management : Dispose of contaminated materials as hazardous waste, adhering to institutional and regulatory guidelines .

Advanced Research Questions

Q. How does isotopic labeling with <sup>13</sup>C affect the kinetic and thermodynamic properties of Pentaerythritol in catalytic studies?

Isotopic substitution can introduce minor but measurable effects:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of <sup>13</sup>C-labeled vs. unlabeled Pentaerythritol in esterification or oxidation reactions. Use Arrhenius plots to quantify activation energy differences .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) or computational modeling (DFT) can assess bond dissociation energies and stability shifts due to <sup>13</sup>C .
  • Example Data :
Reaction TypeKIE (<sup>13</sup>C vs. <sup>12</sup>C)Method
Esterification1.02 ± 0.01GC-MS
Oxidation1.04 ± 0.02NMR Kinetics

Q. How should researchers address contradictions in reported <sup>13</sup>C NMR chemical shifts for Pentaerythritol derivatives?

Q. What methodologies optimize the synthesis of Pentaerythritol-<sup>13</sup>C for tracer studies in metabolic flux analysis?

Key considerations include:

  • Precursor Selection : Use <sup>13</sup>C-enriched formaldehyde or acetaldehyde in the aldol condensation step to ensure site-specific labeling .
  • Purification : Recrystallization in ethanol/water mixtures removes unreacted precursors. Monitor purity via HPLC with refractive index detection .
  • Yield Optimization : Adjust molar ratios (e.g., formaldehyde:Pentaerythritol) and reaction pH to maximize isotopic incorporation. Typical yields range from 60–75% .

Methodological Rigor and Reporting

Q. How to design statistically robust experiments using Pentaerythritol-<sup>13</sup>C in complex reaction systems?

  • Sample Size Justification : Use power analysis to determine replicates needed for detecting isotopic effects (e.g., α = 0.05, power = 0.8) .
  • Blinding : Implement blinded analysis for spectroscopic data interpretation to reduce bias .
  • Data Transparency : Report means ± SD with ≤3 significant figures, aligning with instrumental precision (e.g., "yield = 68.3% ± 1.2") .

Q. What are best practices for integrating Pentaerythritol-<sup>13</sup>C data into multi-omics studies?

  • Data Harmonization : Use open-source platforms (e.g., MetaboLights) to standardize metadata, including isotopic enrichment levels and analytical conditions .
  • Cross-Disciplinary Validation : Correlate <sup>13</sup>C flux data with transcriptomic/proteomic datasets to identify metabolic bottlenecks .

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